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Compound of Interest

Compound Name: Sporothriolide

Cat. No.: B120571 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocol for a key step in

the total synthesis of Sporothriolide, a natural product with antifungal and antibacterial

properties. The focus is on the highly diastereoselective Michael addition reaction used to

establish crucial stereocenters in the molecule's core structure.

Introduction
The total synthesis of Sporothriolide, achieved in seven steps with an overall yield of 21%,

employs a pivotal diastereoselective Michael addition to construct the C3 and C3a stereogenic

centers.[1][2][3][4] This reaction involves the conjugate addition of a chiral oxazolidinone

derivative to a nitro olefin, resulting in the formation of the desired product as a single

diastereomer.[1][2] This high level of stereocontrol is critical for the successful synthesis of the

biologically active natural product.

Key Transformation: Diastereoselective Michael
Addition
The central transformation is the Michael addition of the enolate of N-acyloxazolidinone 14 to

the nitro olefin 19. This reaction proceeds with exceptional diastereoselectivity, affording the
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adduct 20 in a 73% yield as a single diastereomer.[1][2] The stereochemical outcome is

directed by the chiral auxiliary, an (S)-4-isopropyl-5,5-diphenyloxazolidin-2-one moiety.

Reaction Scheme:
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Caption: Logical workflow of the diastereoselective Michael addition.

Data Presentation
The following table summarizes the quantitative data for the key Michael addition step and the

preparation of the necessary starting materials.
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14

(S,E)-3-

(Dec-3-

enoyl)-4-

isopropyl-

5,5-

diphenylox

azolidin-2-

one

(E)-Dec-3-

enoic acid,

(S)-4-

isopropyl-

5,5-

diphenylox

azolidin-2-

one

Et3N,

pivaloyl

chloride, n-

BuLi, THF,

0 °C to rt

86 N/A [1][2]

19

(E)-1-(4-

methoxyph

enyl)-2-

nitroethene

p-

Anisaldehy

de,

nitrometha

ne

n-BuNH2,

rt, 14 days
N/A N/A [1][2][5]

20
Michael

Adduct

N-

Acyloxazoli

dinone

(14), Nitro

Olefin (19)

LiHMDS,

THF, -78

°C to rt

73

Single

diastereom

er

[1][2]

Experimental Protocols
Synthesis of (S,E)-3-(Dec-3-enoyl)-4-isopropyl-5,5-
diphenyloxazolidin-2-one (14)

To a stirred solution of (E)-dec-3-enoic acid (157 mg, 0.923 mmol) in anhydrous THF (4.6

mL) at 0 °C, triethylamine (0.141 mL, 1.01 mmol) is added, followed by pivaloyl chloride

(0.136 mL, 1.11 mmol).

The mixture is stirred at 0 °C for 2 hours.
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In a separate flask, a solution of (S)-4-isopropyl-5,5-diphenyloxazolidin-2-one (357 mg, 1.27

mmol) in anhydrous THF (3.0 mL) is cooled to 0 °C, and n-butyllithium (1.58 M in hexane,

0.84 mL, 1.3 mmol) is added.

The resulting solution of the lithium salt is then added to the mixed anhydride solution at -30

°C.

The reaction mixture is allowed to warm to room temperature and stirred for 16 hours.

The reaction is quenched with saturated aqueous NH4Cl solution and the product is

extracted with ethyl acetate.

The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered,

and concentrated under reduced pressure.

The crude product is purified by silica gel column chromatography to afford compound 14

(86% yield).

Synthesis of (E)-1-(4-methoxyphenyl)-2-nitroethene (19)
A mixture of p-anisaldehyde and nitromethane is treated with a catalytic amount of n-

butylamine and kept at room temperature for 14 days to yield the desired nitro olefin 19.[5]

Diastereoselective Michael Addition to afford Compound
20

To a stirred solution of the N-acyloxazolidinone 14 in anhydrous THF at -78 °C, a solution of

lithium hexamethyldisilazide (LiHMDS) in THF is added dropwise.

The resulting enolate solution is stirred at -78 °C for 30 minutes.

A solution of the nitro olefin 19 in anhydrous THF is then added dropwise to the reaction

mixture at -78 °C.

The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room

temperature and stirred for an additional 16 hours.
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The reaction is quenched with saturated aqueous NH4Cl solution, and the product is

extracted with ethyl acetate.

The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered,

and concentrated under reduced pressure.

The crude product is purified by silica gel column chromatography to give the Michael adduct

20 as a single diastereomer (73% yield).

Visual Representation of the Synthetic Pathway
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Caption: Synthetic route to the key Michael adduct 20.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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